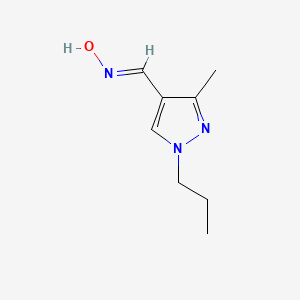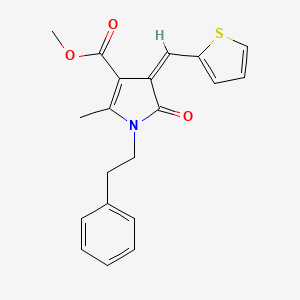![molecular formula C23H21BrN2O7 B11639237 (5-bromo-2-ethoxy-4-{(Z)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11639237.png)
(5-bromo-2-ethoxy-4-{(Z)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (5-bromo-2-éthoxy-4-{(Z)-[1-(4-éthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}phénoxy)acétique est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie. Ce composé se caractérise par sa structure unique, qui comprend un atome de brome, un groupe éthoxy et un fragment d'acide phénoxyacétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide (5-bromo-2-éthoxy-4-{(Z)-[1-(4-éthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}phénoxy)acétique implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. Le processus commence par la bromation d'un précurseur approprié, suivie de l'introduction du groupe éthoxy par une réaction d'éthérification. La dernière étape implique la formation du fragment d'acide phénoxyacétique par une réaction de condensation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend généralement l'utilisation de réacteurs automatisés, un contrôle précis de la température et des techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (5-bromo-2-éthoxy-4-{(Z)-[1-(4-éthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}phénoxy)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme le méthylate de sodium. Les conditions réactionnelles impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués.
Applications De Recherche Scientifique
L'acide (5-bromo-2-éthoxy-4-{(Z)-[1-(4-éthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}phénoxy)acétique a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé de tête dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide (5-bromo-2-éthoxy-4-{(Z)-[1-(4-éthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}phénoxy)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of 2-(5-BROMO-2-ETHOXY-4-{[(5Z)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un ester plus simple avec des groupes fonctionnels similaires, mais sans la structure complexe du composé cible.
Acétylacétone : Un autre composé avec une tautomérie céto-énolique, utilisé dans des applications de synthèse similaires.
Unicité
L'acide (5-bromo-2-éthoxy-4-{(Z)-[1-(4-éthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}phénoxy)acétique est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour des applications diverses. Sa structure permet une large gamme de modifications chimiques et d'interactions, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.
Propriétés
Formule moléculaire |
C23H21BrN2O7 |
|---|---|
Poids moléculaire |
517.3 g/mol |
Nom IUPAC |
2-[5-bromo-2-ethoxy-4-[(Z)-[1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C23H21BrN2O7/c1-3-13-5-7-15(8-6-13)26-22(30)16(21(29)25-23(26)31)9-14-10-18(32-4-2)19(11-17(14)24)33-12-20(27)28/h5-11H,3-4,12H2,1-2H3,(H,27,28)(H,25,29,31)/b16-9- |
Clé InChI |
NGIGDVWUVQLXFH-SXGWCWSVSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3Br)OCC(=O)O)OCC)/C(=O)NC2=O |
SMILES canonique |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3Br)OCC(=O)O)OCC)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639170.png)
![2,5-Pyrrolidinedione, 3-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639174.png)
![4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11639177.png)

![2-[(2-chloro-4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639191.png)
![3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11639197.png)

![2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639221.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639230.png)
![(5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639242.png)
![3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639244.png)
![Ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639249.png)
![3-[(2E)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)quinolin-1(2H)-yl]propane-1-sulfonic acid](/img/structure/B11639254.png)

